4-Chloroloratadine
Overview
Description
4-Chloroloratadine is a derivative of loratadine, a second-generation antihistamine commonly used to treat allergic reactions such as hay fever and hives . The compound is characterized by the presence of a chlorine atom at the fourth position of the loratadine molecule, which potentially alters its pharmacological properties .
Mechanism of Action
Target of Action
4-Chloroloratadine is an impurity of Loratadine , a nonsedating-type histamine H1-receptor . The primary target of this compound, similar to Loratadine, is likely the peripheral histamine H1-receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies when activated by histamine .
Mode of Action
As a selective inverse agonist for peripheral histamine H1-receptors , this compound likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms . When allergies strike, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, watery eyes, and runny nose . By blocking these receptors, this compound prevents histamine from exerting its effect, thereby alleviating allergic symptoms .
Biochemical Pathways
It’s known that loratadine is extensively metabolized in the body, with cytochrome p450 (cyp) isoforms cyp3a4 and cyp2d6 playing significant roles in its metabolism . Given the structural similarity between this compound and Loratadine, it’s plausible that similar metabolic pathways are involved.
Pharmacokinetics
Loratadine is known to have almost 100% bioavailability , and it’s extensively metabolized in the liver by CYP2D6- and 3A4-mediated pathways . The elimination half-life of Loratadine is around 8 hours . Given the structural similarity, this compound might have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action would be the alleviation of allergic symptoms. By blocking the H1 histamine receptors, it prevents histamine from causing symptoms such as sneezing, itching, watery eyes, and runny nose .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, factors that affect the expression or function of CYP3A4 and CYP2D6 enzymes could impact the metabolism and hence the efficacy of this compound . Additionally, conditions that alter the bioavailability of the drug, such as changes in gastrointestinal pH or the presence of certain foods, could also influence its action.
Biochemical Analysis
Biochemical Properties
4-Chloroloratadine plays a significant role in biochemical reactions, primarily as an antihistamine. It interacts with histamine H1 receptors, inhibiting the action of histamine, which is a key mediator in allergic reactions . The compound binds to these receptors, preventing histamine from exerting its effects, thereby reducing symptoms such as itching, swelling, and redness. Additionally, this compound is metabolized by enzymes such as CYP3A4 and CYP2D6, which convert it into its active metabolite, desloratadine .
Cellular Effects
This compound influences various cellular processes, particularly those related to allergic responses. It affects cell signaling pathways by blocking histamine H1 receptors on the surface of cells, which prevents the activation of downstream signaling cascades that lead to inflammation and other allergic symptoms . This compound also impacts gene expression by modulating the transcription of genes involved in inflammatory responses. Furthermore, this compound affects cellular metabolism by altering the production of inflammatory mediators and cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, which are G-protein-coupled receptors located on the surface of various cells . By binding to these receptors, this compound inhibits the activation of the G-protein signaling pathway, which in turn prevents the release of inflammatory mediators such as prostaglandins and leukotrienes. This inhibition reduces the symptoms of allergic reactions. Additionally, this compound may influence enzyme activity by inhibiting or activating specific enzymes involved in the metabolism of histamine and other related compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing allergic responses. Its efficacy may decrease over time due to potential degradation or the development of tolerance in cells .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At low to moderate doses, the compound effectively reduces allergic symptoms without significant adverse effects . At high doses, this compound may cause toxic effects, including liver and kidney damage, as well as alterations in normal cellular functions . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its conversion into desloratadine . This process is mediated by enzymes such as CYP3A4 and CYP2D6, which facilitate the removal of the ethyl group from the parent compound. The resulting metabolite, desloratadine, retains antihistamine activity and contributes to the overall therapeutic effects of this compound . Additionally, other minor metabolic pathways may involve further oxidation and conjugation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is absorbed into the bloodstream and distributed to target tissues, such as the liver, spleen, and thymus . Within these tissues, this compound may accumulate and exert its effects by binding to histamine H1 receptors and other cellular targets. The distribution pattern of this compound is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function . The compound may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with cellular components and its overall effectiveness in modulating allergic responses. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and optimizing its therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroloratadine typically involves the chlorination of loratadine. One common method includes the reaction of loratadine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroloratadine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to loratadine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Loratadine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloroloratadine has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: Studied for its potential effects on histamine receptors and its role in allergic responses.
Medicine: Investigated for its efficacy and safety in treating allergic conditions compared to loratadine.
Comparison with Similar Compounds
Loratadine: The parent compound, widely used as an antihistamine.
Desloratadine: An active metabolite of loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness: 4-Chloroloratadine is unique due to the presence of the chlorine atom, which may confer different pharmacokinetic and pharmacodynamic properties. This structural modification can potentially lead to improved efficacy or reduced side effects compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-8-14(9-12-26)20-17-6-4-16(23)13-15(17)3-5-18-19(24)7-10-25-21(18)20/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMYBFPXGPIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)Cl)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168019 | |
Record name | 4-Chloroloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-83-3 | |
Record name | 4-Chloroloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165739833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloroloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K330Z55R0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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